rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one
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Overview
Description
Rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as racemic rotenone, and it is a naturally occurring insecticide that is derived from the roots of several plant species.
Mechanism Of Action
The mechanism of action of rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one is not fully understood, but it is believed to be related to its ability to inhibit the activity of complex I in the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, which can have a number of downstream effects on cellular function.
Biochemical And Physiological Effects
Rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in a variety of cancer cell lines, and it has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one in lab experiments is that it is a relatively inexpensive and widely available compound. However, there are also some limitations to its use, such as its potential toxicity and the need for careful handling and disposal procedures.
Future Directions
There are a number of future directions for research on rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one. For example, researchers could explore the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, researchers could investigate the potential use of this compound as a tool for studying mitochondrial function and oxidative stress in a variety of biological systems.
Synthesis Methods
The synthesis of rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one is a complex process that involves multiple steps. The most common method for synthesizing this compound involves the use of rotenone as a starting material, which is then subjected to a number of chemical reactions to produce the final product.
Scientific Research Applications
Rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one has been used extensively in scientific research, particularly in the fields of biochemistry and neuroscience. This compound has been shown to have a number of interesting properties that make it useful for studying a variety of biological processes.
properties
IUPAC Name |
14-methyl-11-phenyl-8,13,15-trioxatetracyclo[8.5.0.02,7.012,14]pentadeca-1(10),2,4,6-tetraen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-19-17(23-19)14(11-7-3-2-4-8-11)15-16(22-19)12-9-5-6-10-13(12)21-18(15)20/h2-10,14,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQGTFVNMFSCJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562313 |
Source
|
Record name | 8a-Methyl-7-phenyl-7a,8a-dihydro-6H,7H-oxireno[5,6]pyrano[3,2-c][1]benzopyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one | |
CAS RN |
1217816-92-6 |
Source
|
Record name | 8a-Methyl-7-phenyl-7a,8a-dihydro-6H,7H-oxireno[5,6]pyrano[3,2-c][1]benzopyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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